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Compound of Interest

Compound Name: p-Decylaminophenol

Cat. No.: B609882

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of p-
Decylaminophenol and related p-alkylaminophenol analogs. The information presented herein
is intended to inform researchers and drug development professionals on the selectivity profile
of this class of compounds, with supporting experimental data and detailed methodologies.

Introduction to p-Decylaminophenol and its Analogs

p-Decylaminophenol belongs to a class of p-alkylaminophenols that have demonstrated
potent antioxidant and anticancer activities.[1][2] These compounds, including p-
dodecylaminophenol, p-decanoylaminophenol, and p-dodecanoylaminophenol, are structurally
related to the synthetic retinoid fenretinide [N-(4-hydroxyphenyl)retinamide].[1] The primary
mechanism of action for their anticancer effects is correlated with the inhibition of lipid
peroxidation, rather than their superoxide scavenging activity.[1][2] Given their therapeutic
potential, understanding their off-target interaction profile is crucial for further development and

risk assessment.

Comparative Analysis of Biological Activity

The following tables summarize the available quantitative data on the biological activities of p-
Decylaminophenol and its analogs.

Table 1: In Vitro Anticancer Activity of p-Alkylaminophenols (IC50 values)
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Compound

HL-60 (Leukemia)

HL60R (Leukemia, RA-
resistant)

p-Decylaminophenol

Not explicitly reported, but
activity is suggested to be
between p-octylaminophenol

and p-dodecylaminophenol

Not explicitly reported

p-Dodecylaminophenol

> p-Decylaminophenol

> p-Decylaminophenol

p-Decanoylaminophenol

Lower than p-

alkylaminophenols

Lower than p-

alkylaminophenols

p-Dodecanoylaminophenol

Lower than p-

alkylaminophenols

Lower than p-

alkylaminophenols

Fenretinide (Reference)

Potent activity

Potent activity

Data synthesized from studies demonstrating the structure-activity relationship of p-

alkylaminophenols.[1][3]

Table 2: Antioxidant Activity of p-Alkylaminophenols

Compound

Superoxide Scavenging
Activity

Inhibition of Lipid
Peroxidation

p-Decylaminophenol

Moderate

Potent

p-Dodecylaminophenol

Lower than p-

Decylaminophenol

More potent than p-

Decylaminophenol

p-Octylaminophenol

Higher than p-

Decylaminophenol

Less potent than p-

Decylaminophenol

p-Methylaminophenol

Highest among analogs

Less potent than longer chain

analogs

Activity trends are based on comparative studies.[1][2]
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Off-Target Profile Assessment

Currently, comprehensive off-target screening data for p-Decylaminophenol against a broad
panel of kinases and receptors is not publicly available. However, insights into potential off-
target interactions can be gleaned from studies on the parent compound, fenretinide.

Fenretinide Off-Target Interactions:

¢ Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs): Fenretinide exhibits
weak binding affinity for RARs and RXRs.[4][5] Its biological activities are considered to be
largely independent of these receptors, distinguishing it from traditional retinoids.[6][7]

e c-Jun N-terminal Kinase (JNK): Molecular modeling studies have shown that fenretinide can
bind with high affinity to the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and
JNK3), acting as a competitive inhibitor.[8][9] This interaction may contribute to its anticancer
effects by suppressing invasion-related signaling pathways.[8]

Given the structural similarity, it is plausible that p-Decylaminophenol and its analogs could
also interact with some of these off-targets, although likely with different affinities. Further
dedicated screening is necessary to establish a definitive off-target profile.

Signaling Pathway Interactions

The primary activities of p-Decylaminophenol, namely superoxide scavenging and inhibition
of lipid peroxidation, are known to modulate key cellular signaling pathways implicated in
inflammation and cancer.

Lipid Peroxidation and Related Signaling

Lipid peroxidation, the oxidative degradation of lipids, generates reactive aldehydes that can
activate stress-responsive signaling pathways. Inhibition of lipid peroxidation by p-
Decylaminophenol is expected to attenuate these downstream effects.
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Inhibition of Lipid Peroxidation Signaling by p-Decylaminophenol
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Modulation of MAPK and NF-kB Pathways by p-Decylaminophenol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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